N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine

Lipophilicity Drug-likeness Physicochemical profiling

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine (CAS 869075-46-7) is a synthetic trisubstituted guanidine derivative featuring a 3,4-dimethoxyphenethyl tail and a 3,4-dimethylbenzenesulfonyl head group. With a molecular weight of 391.5 g/mol and an XLogP3-AA of 2.8, it occupies a distinct physicochemical space within the broader sulfonylguanidine class, which has been investigated for thrombin inhibition (Ki ~100 nM for the core scaffold), MALT1 inhibition, and antiproliferative activity against melanoma and breast cancer cell lines.

Molecular Formula C19H25N3O4S
Molecular Weight 391.49
CAS No. 869075-46-7
Cat. No. B2906629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine
CAS869075-46-7
Molecular FormulaC19H25N3O4S
Molecular Weight391.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NC(=NCCC2=CC(=C(C=C2)OC)OC)N)C
InChIInChI=1S/C19H25N3O4S/c1-13-5-7-16(11-14(13)2)27(23,24)22-19(20)21-10-9-15-6-8-17(25-3)18(12-15)26-4/h5-8,11-12H,9-10H2,1-4H3,(H3,20,21,22)
InChIKeyASCXNBWMNSXSDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine (CAS 869075-46-7): A Structurally Defined Sulfonylguanidine for Focused Medicinal Chemistry Research


N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine (CAS 869075-46-7) is a synthetic trisubstituted guanidine derivative featuring a 3,4-dimethoxyphenethyl tail and a 3,4-dimethylbenzenesulfonyl head group [1]. With a molecular weight of 391.5 g/mol and an XLogP3-AA of 2.8, it occupies a distinct physicochemical space within the broader sulfonylguanidine class, which has been investigated for thrombin inhibition (Ki ~100 nM for the core scaffold), MALT1 inhibition, and antiproliferative activity against melanoma and breast cancer cell lines [1][2]. This compound is catalogued in PubChem (CID 7197471) and ChEMBL (ID CHEMBL1596402), indicating its inclusion in screening libraries, yet primary peer-reviewed pharmacological data for this specific compound remain unpublished as of this analysis [1].

Why N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine Cannot Be Replaced by Other Sulfonylguanidine Analogs


Within the sulfonylguanidine chemotype, minor structural modifications profoundly alter biological target engagement, selectivity, and pharmacokinetic behavior. The 3,4-dimethyl substitution on the benzenesulfonyl ring of this compound confers distinct electronic and steric properties compared to unsubstituted (869075-47-8), 4-methoxy (869075-51-4), or 4-fluoro analogs. In the broader benzenesulfonylguanidine class, selectivity for MCF-7 breast cancer cells over HaCaT keratinocytes can vary dramatically with substituent changes (e.g., from IC50 = 18 µM with ~3× selectivity to IC50 = 12–19 µM across multiple lines), demonstrating that each substitution pattern yields a unique pharmacological fingerprint [1]. Generic replacement without matched comparative data risks introducing uncharacterized potency shifts, altered off-target profiles, and non-reproducible experimental outcomes.

Quantitative Differentiating Evidence for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine: Comparator-Based Analysis


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA = 2.8) vs. Closest Structural Analogs

The target compound (CAS 869075-46-7) possesses a computed XLogP3-AA of 2.8, reflecting the combined lipophilic contributions of the 3,4-dimethylbenzenesulfonyl group and the 3,4-dimethoxyphenethyl tail [1]. This places it in a distinct lipophilicity range compared to the unsubstituted benzenesulfonyl analog (CAS 869075-47-8, MW 363.43, no methyl groups on the sulfonyl ring) and the 4-methoxy-3-methyl analog (CAS 869075-51-4, MW 407.49), where incremental polarity changes from the sulfonyl substituents shift the logP by approximately 0.5–1.0 units per modification [1][2]. The 3,4-dimethyl pattern offers a balanced increase in lipophilicity without introducing heteroatom hydrogen-bond acceptors that could engage off-target polar interactions. This computed differentiation supports differential membrane permeability and solubility expectations, though direct experimental logP/logD measurements have not been published for this specific compound [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Topology Differentiation: Hydrogen Bond Donor/Acceptor Count vs. In-Class Analogs

The target compound (CAS 869075-46-7) has a hydrogen bond donor count of 2 and an acceptor count of 5, a profile distinct from key analogs [1]. The unsubstituted benzenesulfonyl analog (CAS 869075-47-8) also has 2 donors and 5 acceptors, but the 4-methoxy-3-methyl analog (CAS 869075-51-4) has 2 donors and 6 acceptors (additional methoxy oxygen), while an analog with a 4-fluorobenzenesulfonyl group would have 2 donors and 6 acceptors (fluorine as weak acceptor). The 3,4-dimethyl substitution introduces steric bulk without additional H-bond capacity, potentially favoring hydrophobic pocket occupancy in target proteins while minimizing polar desolvation penalties compared to methoxy-containing analogs. This topological distinction is directly relevant to structure-based drug design campaigns where H-bond network optimization is critical [1][2].

Drug design Hydrogen bonding Molecular recognition

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound has 8 rotatable bonds, a feature driven primarily by the ethyl linker between the guanidine core and the 3,4-dimethoxyphenyl ring [1]. This contrasts with analogs where the dimethoxyphenyl group is directly attached to the sulfonyl group (e.g., N-(3,4-dimethoxybenzenesulfonyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]guanidine, CAS 869075-52-5), which exhibit a different flexibility profile. The ethyl spacer in the target compound provides conformational degrees of freedom that can enable induced-fit binding to shallow or extended protein pockets, whereas more rigid analogs may be better suited for deep, pre-organized binding sites. This flexibility difference has direct implications for entropy-enthalpy compensation in target binding and should inform target-class selection for screening campaigns [1][2].

Conformational analysis Entropic penalty Molecular flexibility

Sulfonylguanidine Class-Level Evidence: Thrombin Inhibition and Selectivity Over Trypsin

While this specific compound lacks published enzymatic assay data, the sulfonylguanidine chemotype to which it belongs has been characterized for intrinsic thrombin inhibitory activity with moderate selectivity over trypsin. In foundational work, the core sulfonylguanidine scaffold showed Ki values around 100 nM against thrombin and 1350–1500 nM against trypsin, yielding approximately 14–15× selectivity [1]. Further structural elaboration of this scaffold yielded compounds with Ki values of 12–50 nM against thrombin while maintaining low trypsin affinity [1]. The 3,4-dimethylbenzenesulfonyl group in CAS 869075-46-7 may enhance hydrophobic interactions within the thrombin S1 pocket relative to unsubstituted or mono-substituted analogs, though this hypothesis remains untested. This class-level evidence supports prioritization of this compound for protease-targeted screening campaigns, particularly where selectivity over digestive serine proteases is desired [1].

Protease inhibition Thrombin Selectivity

Anticancer Class-Level Evidence: Benzenesulfonylguanidine Cytotoxicity and Cancer Cell Selectivity

The broader benzenesulfonylguanidine class has demonstrated selective cytotoxicity against human cancer cell lines with measurable selectivity over non-cancerous cells. In a 2022 study, compound 9 (a 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine) showed IC50 = 18 µM against MCF-7 breast cancer cells versus IC50 = 54 µM for HaCaT keratinocytes (~3× selectivity), while compound 7 exhibited IC50 = 12 µM (HCT-116), 19 µM (MCF-7), and 47 µM (HaCaT) [1]. These data demonstrate that benzenesulfonylguanidines can achieve differential cancer cell killing dependent on substitution pattern. The 3,4-dimethyl substitution on CAS 869075-46-7 represents a pharmacologically underexplored motif within this class, offering potential for distinct potency and selectivity profiles compared to the 4-chloro-5-methylthioalkyl series [1]. Procurement of this compound enables head-to-head comparative profiling within a growing anticancer chemotype series.

Anticancer MCF-7 Cytotoxicity Cancer selectivity

Recommended Research and Industrial Application Scenarios for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine (CAS 869075-46-7)


Structure–Activity Relationship (SAR) Expansion of Benzenesulfonylguanidine Anticancer Agents

CAS 869075-46-7 offers an unexplored 3,4-dimethyl substitution pattern on the benzenesulfonyl ring that complements the existing SAR space defined by 4-chloro-5-methylthioalkyl analogs (IC50 = 12–19 µM against MCF-7 and HCT-116) [1]. Researchers can profile this compound in MTT viability assays against HCT-116, MCF-7, and HeLa cell lines alongside HaCaT controls to establish its potency and selectivity fingerprint. The absence of chlorine and thioether functionalities differentiates it from the published series, potentially revealing substituent-dependent toxicity and selectivity trends that inform lead optimization. This compound is suited as both a standalone screening candidate and a control compound for confirming class-level cytotoxic effects in new assay systems [1].

Protease Inhibitor Screening: Thrombin and Related Serine Proteases

Given the established thrombin inhibitory activity of the sulfonylguanidine scaffold (Ki ~100 nM, ~14× selectivity over trypsin) [2], CAS 869075-46-7 is a strong candidate for primary screening against thrombin, factor Xa, and related coagulation proteases. The 3,4-dimethylbenzenesulfonyl head group may engage hydrophobic sub-pockets within the S1 site differently than unsubstituted or halogenated analogs, potentially altering potency and selectivity. The compound's computed XLogP3-AA of 2.8 and 2 H-bond donors are consistent with lead-like properties for oral anticoagulant development, and procurement enables direct comparative enzymology against established sulfonylguanidine thrombin inhibitors [1][2].

Computational Chemistry and Molecular Docking Validation Studies

With a well-defined structure (PubChem CID 7197471, ChEMBL CHEMBL1596402, 8 rotatable bonds, 2 HBD, 5 HBA) [1][3], CAS 869075-46-7 is an ideal test compound for validating docking protocols and scoring functions on sulfonylguanidine–protein interactions. Its intermediate flexibility (8 rotatable bonds) and balanced polar/non-polar character provide a challenging but tractable test case for pose prediction and binding free energy calculations. Procurement supports computational chemistry groups seeking to benchmark their methods against a chemotype with established (though class-level) biological relevance in protease and anticancer target families [1][2].

Analytical Reference Standard for Sulfonylguanidine Library Quality Control

This compound serves as a structurally representative reference standard for quality control of sulfonylguanidine screening libraries. Its distinct molecular ion (exact mass 391.1566 Da), characteristic InChIKey (ASCXNBWMNSXSDR-UHFFFAOYSA-N), and well-resolved chromatographic properties enable its use as a system suitability standard in LC-MS-based purity assessment and high-throughput screening plate validation [1]. Procurement as a characterized reference material supports assay reproducibility and data integrity in large-scale screening operations where sulfonylguanidine-containing libraries are deployed [1].

Quote Request

Request a Quote for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3,4-dimethylbenzenesulfonyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.